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Compound of Interest

Compound Name: Shp2-IN-8

Cat. No.: B12424233 Get Quote

Disclaimer: Information regarding a specific molecule designated "Shp2-IN-8" is not available

in the public domain. This guide provides a comprehensive overview of the pharmacodynamics

of a representative and well-characterized allosteric SHP2 inhibitor, SHP099, and other

analogous compounds. The principles, experimental methodologies, and biological effects

described herein are considered illustrative of the broader class of allosteric SHP2 inhibitors.

Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in

signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key

positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a

pathway frequently hyperactivated in human cancers.[2][3] SHP2 also modulates other

signaling pathways, including the PI3K/AKT and JAK/STAT pathways.[1][4][5] Due to its central

role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[6]

This guide details the pharmacodynamics of allosteric SHP2 inhibitors, focusing on their

mechanism of action, cellular effects, and the experimental protocols used for their

characterization.

Mechanism of Action
SHP2 exists in a dynamic equilibrium between an inactive, autoinhibited conformation and an

active, open conformation.[3] In the inactive state, the N-terminal SH2 domain blocks the active

site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[4][7][8][9]
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Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor

proteins via its SH2 domains, leading to a conformational change that relieves this

autoinhibition and activates the phosphatase.

Allosteric SHP2 inhibitors, such as SHP099, function by binding to a tunnel-like pocket formed

by the interface of the N-SH2, C-SH2, and PTP domains in the inactive state.[7] This binding

stabilizes the autoinhibited conformation, effectively locking the enzyme in its "off" state and

preventing its activation.[7]

Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data for representative allosteric SHP2

inhibitors.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors
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Compound Target Assay Type IC50 Reference

SHP099 SHP2 (WT)

Biochemical

Phosphatase

Assay

70 nM [4]

RMC-4550 SHP2 (WT)

Biochemical

Phosphatase

Assay

0.58 nM [4]

II-B08 SHP2

Biochemical

Phosphatase

Assay

5.5 µM [10]

PB17-026-01 SHP2

Biochemical

Phosphatase

Assay

31.7 nM [7]

PB17-021-01 SHP2

Biochemical

Phosphatase

Assay

104.2 nM [7]

PB17-036-01 SHP2

Biochemical

Phosphatase

Assay

645 nM [7]

NSC-87877 Shp2

Biochemical

Phosphatase

Assay

0.32 µM [5]

Table 2: Cellular Activity of Allosteric SHP2 Inhibitors
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Compound Cell Line Assay Type Effect
Concentrati
on

Reference

SHP099 SUM159
IL-8

Secretion

~70%

reduction
5 µM [11]

SHP099
MCF10A-

HER2/HER3

IL-8

Secretion

~50%

reduction
5 µM [11]

SHP099 OVCAR-8

T-cell

mediated

tumor killing

Increased

killing
20 µM

MEK162

(MEK

inhibitor)

SUM159
IL-8

Secretion

6.3-fold

reduction
Not Specified [11]

#220-324 Ba/F3
Cell

Proliferation
Inhibition 30 µM [12]

Signaling Pathways and Cellular Processes Affected
Allosteric inhibition of SHP2 has profound effects on multiple intracellular signaling pathways

and cellular processes.

RAS-MAPK Pathway
SHP2 is a critical upstream activator of the RAS-MAPK pathway. Inhibition of SHP2 leads to a

significant reduction in the phosphorylation of downstream effectors, including MEK and ERK.

[11][13] This is a primary mechanism by which SHP2 inhibitors exert their anti-proliferative

effects.
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Figure 1. SHP2's role in the RAS-MAPK signaling pathway and the effect of allosteric
inhibition.

PI3K/AKT Pathway
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The effect of SHP2 on the PI3K/AKT pathway is context-dependent. In some cellular systems,

SHP2 can negatively regulate this pathway.[14] However, in other contexts, SHP2 inhibition

can lead to a decrease in AKT phosphorylation, suggesting a positive regulatory role.[12][15]

JAK/STAT Pathway
SHP2 can dephosphorylate and inactivate components of the JAK/STAT pathway.[1]

Consequently, SHP2 inhibition can lead to an increase in STAT phosphorylation in certain cell

types.[13]

Immune Checkpoint Signaling
SHP2 is a downstream effector of immune checkpoint receptors like PD-1.[1] Inhibition of

SHP2 can enhance anti-tumor immunity by promoting the activity of cytotoxic T-cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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